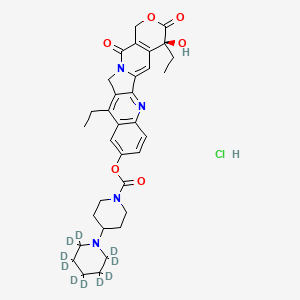

Irinotecan-d10 Hydrochloride (Major)

Description

Contextualizing Irinotecan-d10 Hydrochloride within Topoisomerase I Inhibitor Research

Irinotecan-d10 Hydrochloride is the deuterated form of Irinotecan (B1672180) Hydrochloride, a key chemotherapeutic agent. scbt.comlgcstandards.commedchemexpress.com As a deuterated analog, it is primarily intended for use in research as an internal standard for the quantification of irinotecan during analysis. caymanchem.commedchemexpress.com Understanding its role requires understanding the mechanism of its non-labeled counterpart, Irinotecan.

Irinotecan, also known as CPT-11, is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin. nih.govnih.gov It functions as a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active form to exert its therapeutic effect. aacrjournals.orgiiarjournals.orgchemicalbook.com

The primary mechanism of action of Irinotecan is the inhibition of DNA topoisomerase I, a nuclear enzyme crucial for DNA replication and transcription. nih.goviiarjournals.org Topoisomerase I relieves torsional strain in DNA by inducing reversible single-strand breaks. iiarjournals.org Irinotecan's active metabolite binds to the complex formed between topoisomerase I and DNA, preventing the re-ligation of the broken DNA strand. medchemexpress.comresearchgate.net This stabilization of the "cleavable complex" leads to the accumulation of DNA single-strand breaks. When a replication fork collides with this complex, it results in the formation of irreversible and lethal double-stranded DNA breaks, ultimately triggering cell death. researchgate.netmdpi.com

Preclinical studies have extensively validated this mechanism, demonstrating that Irinotecan shows potent activity against a wide variety of cancer cell lines in vitro and in murine and human tumors grafted in mice. nih.gov Its effectiveness is linked to the duration of exposure, a finding that has guided research into its application. nih.govcancernetwork.com

Table 1: Properties of Irinotecan-d10 Hydrochloride

| Property | Value | Source |

|---|---|---|

| Chemical Name | [1,4′-Bipiperidine]-1′-carboxylic Acid-d10 (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinolin-9-yl Ester Hydrochloride | scbt.com |

| Molecular Formula | C₃₃H₂₉D₁₀ClN₄O₆ | scbt.comlgcstandards.com |

| Molecular Weight | 633.20 g/mol | scbt.com |

| CAS Number | 718612-62-5 | scbt.comlgcstandards.com |

| Isotope Label | Deuterium | lgcstandards.com |

| Application | Deuterated DNA Topoisomerase I inhibitor; Internal standard for quantification of irinotecan | caymanchem.comscbt.com |

The conversion of the prodrug irinotecan to its pharmacologically active form is a critical step in its mechanism. This biotransformation is carried out by carboxylesterase (CES) enzymes, which are found primarily in the liver and colon tissue, hydrolyzing irinotecan into its active metabolite, 7-ethyl-10-hydroxycamptothecin, commonly known as SN-38. nih.govaacrjournals.orgiiarjournals.org

Preclinical research has established that SN-38 is the primary mediator of irinotecan's activity. nih.gov In vitro studies have shown that SN-38 is significantly more potent than its parent compound, with some findings suggesting it is up to 100 to 1000 times more cytotoxic to tumor cells than irinotecan. iiarjournals.orgresearchgate.net This high potency is due to its powerful inhibition of DNA topoisomerase I. nih.gov

However, the clinical development of SN-38 as a standalone agent has been hampered by its poor solubility in aqueous media. iiarjournals.org Consequently, much preclinical research has focused on developing novel delivery systems, such as nanoparticulate or liposomal formulations, to overcome this limitation and administer SN-38 directly. aacrjournals.orgiiarjournals.orgnih.gov Studies with these formulations have shown superior antitumor activity in animal models compared to conventional irinotecan, reinforcing the central role of SN-38 in achieving a therapeutic effect. aacrjournals.orgnih.gov The duration of SN-38 concentration within a tumor is a key determinant of its antitumor activity. aacrjournals.org

Table 2: Comparison of Irinotecan and its Active Metabolite SN-38

| Feature | Irinotecan (CPT-11) | SN-38 | Source |

|---|---|---|---|

| Role | Prodrug | Active Metabolite | aacrjournals.orgiiarjournals.orgchemicalbook.com |

| Activation | Converted by carboxylesterase enzymes | Is the result of irinotecan metabolism | nih.govaacrjournals.org |

| Potency | Lower | 100-1000x more potent/cytotoxic in vitro | iiarjournals.orgresearchgate.net |

| Mechanism | Indirectly inhibits Topoisomerase I via conversion to SN-38 | Potent inhibitor of DNA Topoisomerase I | nih.govresearchgate.net |

| Water Solubility | Water-soluble analog of camptothecin | Poorly soluble in aqueous media | nih.goviiarjournals.org |

Structure

2D Structure

Properties

IUPAC Name |

[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H38N4O6.ClH/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H/t33-;/m0./s1/i5D2,6D2,7D2,12D2,13D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKHSYORGJETM-SLLIWMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)OC3=CC4=C(C=C3)N=C5C(=C4CC)CN6C5=CC7=C(C6=O)COC(=O)[C@@]7(CC)O)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39ClN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Isotopic Purity Characterization of Irinotecan D10 Hydrochloride

Advanced Synthetic Methodologies for Deuterium Incorporation at Specific Sites

The synthesis of Irinotecan-d10 Hydrochloride involves the preparation of a deuterated precursor followed by its reaction to form the final molecule. While specific, detailed synthetic protocols for Irinotecan-d10 are proprietary to the manufacturers of research chemicals, the pathway can be inferred from the established synthesis of Irinotecan (B1672180) and general methods for precision deuteration. nih.gov

The standard synthesis of Irinotecan involves the reaction of 7-ethyl-10-hydroxycamptothecin (SN-38) with [1,4'-bipiperidin]-1'-carbonyl chloride. google.comgoogleapis.comgoogle.com To produce the d10 analogue, one of the key intermediates must be synthesized with ten deuterium atoms at specific, stable positions. The most logical approach is the use of a deuterated building block, which allows for high levels of deuterium incorporation and isotopic purity in the final product. nih.govresearchgate.net

A plausible synthetic strategy involves the deuteration of the bipiperidine moiety. The ten hydrogen atoms on the two piperidine rings are replaced with deuterium. This can be achieved through methods such as catalytic hydrogen-deuterium exchange on the bipiperidine precursor using deuterium gas (D₂) and a metal catalyst, or by building the rings from smaller, already deuterated starting materials. nih.govdovepress.com This deuterated [1,4'-bipiperidin]-d10 intermediate is then activated, for example, by reaction with phosgene or a phosgene equivalent, to form the deuterated carbonyl chloride reagent.

This activated deuterated intermediate is subsequently reacted with 7-ethyl-10-hydroxycamptothecin (SN-38) to form the carbamate linkage, yielding Irinotecan-d10. The final step involves treatment with hydrochloric acid to produce the hydrochloride salt form. chemicalbook.comchemicalbook.com This "deuterated building block" approach is favored as it confines the isotopic labeling to a specific part of the molecule and prevents undesirable deuterium exchange at other positions, ensuring the production of a single, dominant isotopic variant. nih.gov

Isotopic Purity and Enrichment Analysis for Research-Grade Compounds

For deuterated compounds used as internal standards, confirming the isotopic purity and the precise level of deuterium enrichment is critical. nih.gov The goal is to synthesize the deuterated active pharmaceutical ingredient (API) with a high isotopic purity, preferably exceeding 98%. nih.gov The primary techniques employed for this characterization are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

The assessment of deuteration specificity confirms both the number of deuterium atoms incorporated and their location on the molecule. Mass spectrometry is a principal tool for determining the distribution of isotopologues in a sample. nih.gov

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), can distinguish between the unlabeled compound (d0) and the various deuterated isotopologues (d1 through d10) based on their precise mass-to-charge ratios. nih.govresearchgate.net By analyzing the relative abundance of the ion signals for each isotopologue, the isotopic enrichment can be calculated. For a high-quality batch of Irinotecan-d10, the signal for the d10 species should be the most abundant by a significant margin. The presence of lower isotopologues (d1-d9) is expected and is considered part of the compound's distribution profile rather than as impurities. nih.gov

The following interactive table illustrates a typical isotopic distribution profile for a research-grade batch of Irinotecan-d10 Hydrochloride as determined by mass spectrometry.

Table 1: Representative Isotopic Distribution of Irinotecan-d10 Hydrochloride

| Isotopologue | Relative Abundance (%) |

| d0 - d6 | < 0.1 |

| d7 | 0.2 |

| d8 | 1.5 |

| d9 | 3.5 |

| d10 | 94.8 |

Note: This data is illustrative of a high-enrichment batch. Actual distributions may vary.

Complementary to mass spectrometry, NMR spectroscopy is used to confirm the specific positions of deuterium incorporation. In a ¹H NMR spectrum, the absence of signals at positions where deuterium has replaced hydrogen provides direct evidence of successful and site-specific labeling. For Irinotecan-d10, the proton signals corresponding to the bipiperidine moiety would be significantly diminished or absent entirely.

Analytical Methodologies Employing Irinotecan D10 Hydrochloride As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications in Complex Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of irinotecan (B1672180) and its metabolites in complex biological samples, owing to its high sensitivity and specificity. Irinotecan-d10 hydrochloride is the preferred internal standard for these applications.

Quantification of Irinotecan and its Metabolites (SN-38, SN-38G) in Preclinical Samples (e.g., plasma, cell lysates, spheroids)

The accurate measurement of irinotecan (CPT-11), its potent active metabolite SN-38, and the detoxified glucuronide metabolite SN-38G is essential in preclinical research to understand the drug's pharmacokinetic profile. LC-MS/MS methods using Irinotecan-d10 hydrochloride as an internal standard have been developed and validated for various biological matrices.

In studies involving human and porcine plasma, ultra-high-performance liquid chromatography-tandem mass spectrometry (uHPLC-MS/MS) methods have been established for the simultaneous analysis of irinotecan, SN-38, and SN-38G. sigmaaldrich.comnih.gov These methods demonstrate excellent linearity over a wide concentration range, which is crucial for capturing the full pharmacokinetic curve of the analytes. sigmaaldrich.com For instance, a validated method showed linearity from 5–1000 ng/mL for irinotecan and 0.5–100 ng/mL for both SN-38 and SN-38G in plasma. sigmaaldrich.comnih.gov Irinotecan-d10 is used as the internal standard for irinotecan, while other compounds like tolbutamide and camptothecin may be used for the metabolites to ensure accurate quantification across all analytes. sigmaaldrich.com

The application of these methods extends to more complex preclinical models like 3D cell culture spheroids, which mimic the microenvironments of tumors. plos.orgmdpi.comnih.gov Quantitative mass spectrometry imaging has been used to determine the distribution and concentration of irinotecan in single spheroids, employing Irinotecan-d10 as the internal standard to normalize the signal and achieve absolute quantification. plos.org In one study, this approach allowed for the measurement of irinotecan concentration over time, showing a concentration of 16.90 μM within a single spheroid after 48 hours of treatment with a 20.6 μM dosing solution. plos.orgnih.gov

Table 1: Linearity Ranges for Quantification of Irinotecan and Metabolites using LC-MS/MS with Irinotecan-d10 as Internal Standard

| Analyte | Matrix | Linearity Range (ng/mL) | Reference |

|---|---|---|---|

| Irinotecan | Human/Porcine Plasma | 5 - 1000 | sigmaaldrich.comnih.gov |

| SN-38 | Human/Porcine Plasma | 0.5 - 100 | sigmaaldrich.comnih.gov |

| SN-38G | Human/Porcine Plasma | 0.5 - 100 | sigmaaldrich.comnih.gov |

| Irinotecan | Human Plasma | 10 - 10000 | researchgate.net |

| SN-38 | Human Plasma | 1 - 500 | researchgate.net |

Method Development and Optimization for Enhanced Sensitivity and Specificity

Developing and optimizing LC-MS/MS methods is critical for achieving the low limits of detection required for pharmacokinetic studies. The use of Irinotecan-d10 hydrochloride is integral to this process. Method development focuses on several key areas: chromatographic separation, mass spectrometric detection, and sample preparation.

Chromatographic optimization involves selecting the appropriate column and mobile phase to achieve sharp, symmetrical peaks and separate the analytes from endogenous matrix components. sigmaaldrich.com For instance, a Waters ACQUITY UPLC™ BEH RP18 column with a mobile phase of methanol and 0.1% formic acid has been used effectively. sigmaaldrich.comnih.gov The use of uHPLC systems can significantly reduce run times while improving peak resolution. sigmaaldrich.com

For mass spectrometry, electrospray ionization (ESI) in the positive ion mode is typically employed. Optimization of MS parameters and the use of multiple reaction monitoring (MRM) enhance specificity by monitoring unique precursor-to-product ion transitions for each analyte and the internal standard. However, challenges such as in-source fragmentation, where irinotecan or its metabolites break down into SN-38 within the ion source, must be carefully addressed. Chromatographic separation of SN-38 from the other compounds is essential to prevent this phenomenon from affecting quantification. The purity of the internal standard is also crucial, as impurities in Irinotecan-d10 could potentially interfere with the measurement of the native analyte.

The validation of these methods demonstrates their reliability. A typical validation assesses linearity, accuracy, precision, and stability. For example, one uHPLC-MS/MS method reported intra- and inter-day precision values below 15% and accuracy between 85-115% for quality control samples, meeting regulatory guidelines. researchgate.net

Table 2: Validation Parameters of a uHPLC-MS/MS Method in Human Plasma

| Analyte | Accuracy (%) | Precision (%RSD) | Reference |

|---|---|---|---|

| Irinotecan | 98.5 - 110.3 | 0.8 - 2.8 | sigmaaldrich.comnih.gov |

| SN-38 | 99.5 - 101.7 | 2.4 - 5.7 | sigmaaldrich.comnih.gov |

| SN-38G | 96.2 - 98.9 | 2.4 - 2.8 | sigmaaldrich.comnih.gov |

Strategies for Mitigating Matrix Effects in LC-MS/MS Analysis

Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the biological matrix, are a major challenge in LC-MS/MS bioanalysis. The most effective strategy to compensate for these effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as Irinotecan-d10 hydrochloride.

Because a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects is normalized, leading to accurate and precise quantification.

Other strategies to reduce matrix effects can be employed in conjunction with the use of a SIL-IS. These include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are used to remove interfering substances, such as phospholipids, from the sample before injection.

Chromatographic Separation: Optimizing the HPLC method to separate the analyte of interest from regions where significant matrix effects occur.

Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay if analyte concentrations are low.

The matrix effect is typically evaluated during method validation by comparing the response of an analyte in a post-extraction spiked sample with its response in a neat solution.

Sample Preparation Techniques (e.g., solid-phase extraction, ultrafiltration)

Robust sample preparation is fundamental to a reliable bioanalytical method. It aims to extract the analytes from the biological matrix, concentrate them, and remove potential interferences. For the analysis of irinotecan and its metabolites, several techniques are employed.

Solid-Phase Extraction (SPE): This is a widely used technique that provides clean extracts and good analyte recovery. sigmaaldrich.comnih.gov The process involves passing the plasma sample through a cartridge containing a solid sorbent that retains the analytes. Interfering components are washed away, and the purified analytes are then eluted with a suitable solvent. SPE has been successfully applied to the pretreatment of 0.1 mL aliquots of human and porcine plasma for the analysis of irinotecan and its metabolites. sigmaaldrich.comnih.gov

Protein Precipitation (PPT): This is a simpler and faster technique where an organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analytes is collected for analysis. While efficient, PPT may result in less clean extracts compared to SPE, potentially leading to more significant matrix effects.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is effective at removing non-soluble interferences but can be more labor-intensive than PPT or SPE.

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compound Analysis

While product specifications for Irinotecan-d10 hydrochloride state its suitability for use as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and LC-MS, the overwhelming majority of published research focuses on LC-MS/MS applications. The structural characteristics of irinotecan and its metabolites—high molecular weight, high polarity, and limited volatility—make them inherently better suited for LC-MS analysis.

GC-MS analysis typically requires analytes to be volatile and thermally stable. Compounds like irinotecan would likely require chemical derivatization to increase their volatility and prevent thermal degradation in the GC inlet and column. This additional sample preparation step can introduce variability and complexity. Consequently, LC-MS/MS, which analyzes compounds directly in the liquid phase without the need for volatilization, has become the standard and preferred method for the bioanalysis of irinotecan and its related compounds.

Advanced Mass Spectrometry Imaging Techniques

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in tissue sections or other biological samples. Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI has been successfully employed to study the distribution of irinotecan and its active metabolite, SN-38, in preclinical models.

In these studies, Irinotecan-d10 hydrochloride is applied to the tissue section as an internal standard, allowing for quantitative analysis (qMSI). plos.org This approach provides crucial information on drug penetration and localization within specific tissues, such as tumors. For example, MALDI-MSI has been used to analyze the distribution of irinotecan and SN-38 in colon cancer murine models. These studies revealed that while the prodrug irinotecan was detected in tumors, the active metabolite SN-38 was not, providing valuable insights into the drug's mechanism of action and metabolism at the tissue level. The technique has also been used to quantify irinotecan in 3D spheroid models, demonstrating its utility in assessing drug penetration in complex in vitro systems. plos.orgmdpi.comnih.gov The use of Irinotecan-d10 (detected at m/z 597.349) allows for normalization of the irinotecan signal (m/z 587.286), correcting for variations in matrix deposition and ionization efficiency across the sample. plos.org

MALDI Mass Spectrometry Imaging for Spatial Distribution Analysis in 3D Cell Culture Models (e.g., spheroids, organoids)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) has become a pivotal technique for visualizing the spatial distribution of molecules within complex biological samples. In preclinical oncology research, this methodology is employed to map the penetration and localization of chemotherapeutic agents in three-dimensional (3D) cell culture models like spheroids, which mimic the microenvironments of solid tumors. The use of a stable isotope-labeled internal standard, such as Irinotecan-d10 hydrochloride, is critical for achieving accurate quantification and correcting for variations in instrument response and matrix effects.

In proof-of-concept studies, MALDI-MSI has been successfully used to assess the distribution of irinotecan in HCT 116 colon carcinoma multicellular spheroids. nih.gov By incorporating Irinotecan-d10 as an internal standard, researchers can optimize quantitative MSI (qMSI) methods to determine the absolute concentration of the parent drug within a single spheroid. nih.gov For instance, after treating spheroids with irinotecan, the imaging results can be normalized against the peak area of the d10-irinotecan internal standard to create a reliable calibration curve. nih.gov This approach allows for the quantification of the drug during its time-dependent penetration into the spheroid structure. One study demonstrated that with a dosing concentration of 20.6 µM, the concentration of irinotecan reached 16.90 µM within a single spheroid after 48 hours of treatment. nih.gov

Furthermore, this technique enables the spatial segmentation of the spheroid into different layers, such as the outer proliferating region and the central necrotic core, allowing for separate quantification in each distinct area. nih.gov This provides invaluable insights into drug permeability and distribution, which are critical factors for therapeutic efficacy. The ability to visualize and quantify irinotecan and its metabolites in these 3D models offers a more cost-effective and high-throughput alternative to traditional animal models for preclinical drug evaluation.

Method Validation Frameworks for Deuterated Internal Standards in Preclinical Bioanalysis

The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of pharmacokinetic and metabolic data. For quantitative assays using deuterated internal standards like Irinotecan-d10 hydrochloride, this framework includes the assessment of linearity, sensitivity, precision, accuracy, and stability.

Assessment of Linearity, Lower Limits of Quantification, and Dynamic Range

A fundamental aspect of method validation is establishing linearity, which confirms that the instrument response is directly proportional to the analyte concentration over a specified range. The lower limit of quantification (LLOQ) represents the lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy.

Bioanalytical methods developed for irinotecan and its metabolites consistently demonstrate excellent linearity, with correlation coefficients (r²) typically exceeding 0.99. The dynamic range varies depending on the analytical platform and the biological matrix being tested. For instance, an LC-MS method for human serum showed linearity for irinotecan over a broad range of 10 to 10,000 ng/mL. researchgate.net An ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method established linear ranges of 5–1000 ng/mL for irinotecan and 0.5–100 ng/mL for its metabolites SN-38 and SN-38G in human plasma. nih.gov

Below is a table summarizing linearity and LLOQ data from various validated methods for irinotecan analysis.

Linearity and LLOQ of Validated Irinotecan Assays

| Analytical Method | Analyte | Linear Range | Correlation Coefficient (r²) | LLOQ | Matrix | Reference |

|---|---|---|---|---|---|---|

| UHPLC-MS/MS | Irinotecan | 5 - 1000 ng/mL | Not Specified | Not Specified | Human Plasma | nih.gov |

| UHPLC-MS/MS | SN-38 / SN-38G | 0.5 - 100 ng/mL | Not Specified | Not Specified | Human Plasma | nih.gov |

| LC-MS | Irinotecan | 10 - 10000 ng/mL | 0.9967 | Not Specified | Human Serum | researchgate.net |

Evaluation of Precision and Accuracy in Quantitative Bioanalytical Assays

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value and is often assessed through recovery studies.

For bioanalytical methods, precision and accuracy are evaluated at multiple concentration levels, including low, medium, and high-quality control (QC) samples. A validated UHPLC-MS/MS method for irinotecan, SN-38, and SN-38G in human plasma reported excellent performance. The accuracy for QC samples ranged from 98.5–110.3% for irinotecan, 99.5–101.7% for SN-38, and 96.2–98.9% for SN-38G. nih.gov The precision for the three analytes was similarly robust, with %CV values ranging from 0.8–2.8%, 2.4–5.7%, and 2.4–2.8%, respectively. nih.gov Another LC-MS method demonstrated inter- and intra-run validation between 2.70%-5.82%, with mean recoveries ranging from 98.21% to 110.49% for different concentration levels. researchgate.net

The table below presents the precision and accuracy data for irinotecan and its metabolites.

Precision and Accuracy of Validated Irinotecan Assays

| Analyte | Precision (%CV) | Accuracy (% of Nominal) | Method | Matrix | Reference |

|---|---|---|---|---|---|

| Irinotecan | 0.8 - 2.8% | 98.5 - 110.3% | UHPLC-MS/MS | Human Plasma | nih.gov |

| SN-38 | 2.4 - 5.7% | 99.5 - 101.7% | UHPLC-MS/MS | Human Plasma | nih.gov |

| SN-38G | 2.4 - 2.8% | 96.2 - 98.9% | UHPLC-MS/MS | Human Plasma | nih.gov |

| Irinotecan | 2.70 - 5.82% (Inter- and Intra-run) | 98.21 - 110.49% (Mean Recovery) | LC-MS | Human Serum | researchgate.net |

Stability Assessments of Analytes and Deuterated Internal Standards in Biological Matrices

Stability testing is a critical component of method validation, ensuring that the concentration of the analyte and the internal standard does not change from the time of sample collection to the time of analysis. This involves evaluating the stability of the compounds under various conditions that mimic sample handling and storage procedures.

For irinotecan and its deuterated standard, stability is assessed under short-term (bench-top) conditions at room temperature, long-term storage conditions (e.g., -80°C), and after multiple freeze-thaw cycles. Validated methods require that the analytes remain stable, with deviations typically within ±15% of the nominal concentration. In one study, master and working solutions of Irinotecan-d10 were stored at -80°C to ensure stability. nih.gov Due to its known susceptibility to photodegradation, Irinotecan-d10 solutions are often stored in amber vials to protect them from light. nih.gov While specific stability data for the deuterated standard in biological matrices is not extensively detailed, its stability is generally expected to parallel that of the parent compound, irinotecan, under the validated storage and handling conditions.

Preclinical Pharmacological Investigations Facilitated by Irinotecan D10 Hydrochloride

Elucidation of Irinotecan (B1672180) Metabolic Pathways in In Vitro Systems and Animal Models

The metabolic conversion of irinotecan is a complex process involving multiple enzymes, leading to both an active metabolite and several inactive forms. nih.gov Understanding these pathways is crucial for predicting drug efficacy and toxicity.

The activation of the prodrug irinotecan to its potent anti-cancer metabolite, SN-38, is primarily catalyzed by carboxylesterases (CES). researchgate.neteur.nl Studies using recombinant human enzymes have shown that while CES2 is the major enzyme responsible for this conversion in the intestine, both CES1 and CES2 contribute significantly to irinotecan hydrolysis in the liver. nih.gov The formation of SN-38 is a critical step, as this metabolite is 100 to 1000 times more cytotoxic than the parent compound. nih.govresearchgate.net

Once formed, SN-38 undergoes detoxification through glucuronidation, a reaction predominantly mediated by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme, to form the inactive SN-38 glucuronide (SN-38G). eur.nlnih.gov Genetic variations in the UGT1A1 gene can lead to reduced enzyme activity, resulting in decreased SN-38 clearance and increased risk of toxicity. nih.govnih.gov While UGT1A1 is the principal enzyme for SN-38 glucuronidation, other isoforms like UGT1A7 and UGT1A9 also play a role. eur.nlpharmgkb.org

In addition to its activation and detoxification pathways, irinotecan is also metabolized by cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzymes. nih.govpharmgkb.org This leads to the formation of inactive oxidative metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino] carbonyloxycamptothecin (APC) and 7-ethyl-10-(4-amino-1-piperidino) carbonyloxycamptothecin (NPC). eur.nlpharmgkb.org The formation of these metabolites represents a clearance pathway for the parent drug. eur.nl

Table 1: Key Enzymes in Irinotecan Metabolism

| Enzyme Family | Specific Isoform(s) | Primary Role in Irinotecan Metabolism |

| Carboxylesterases (CES) | CES1, CES2 | Conversion of irinotecan to its active metabolite, SN-38. nih.govpharmgkb.org |

| UDP-glucuronosyltransferases (UGT) | UGT1A1, UGT1A7, UGT1A9 | Glucuronidation of SN-38 to the inactive metabolite, SN-38G. nih.govpharmgkb.org |

| Cytochrome P450 (CYP) | CYP3A4, CYP3A5 | Formation of inactive oxidative metabolites, APC and NPC, from irinotecan. nih.govpharmgkb.org |

The use of deuterated standards, such as Irinotecan-d10 Hydrochloride, is instrumental in the accurate identification and quantification of minor metabolites like APC and NPC in various biological samples. nih.gov These labeled standards allow for precise measurement by mass spectrometry, distinguishing the metabolites from the complex background matrix of plasma or tissue homogenates. nih.gov Studies have successfully quantified APC and NPC levels in patients, providing insights into the extent of CYP3A-mediated metabolism of irinotecan. nih.govnih.gov Furthermore, a direct conversion of NPC to the active metabolite SN-38 has been described in population pharmacokinetic models, adding another layer of complexity to irinotecan's metabolic fate. nih.gov

Significant inter-individual variability in the disposition of irinotecan and its metabolites has been observed in preclinical models and clinical studies. nih.govnih.gov This variability is attributed to genetic polymorphisms in the metabolizing enzymes, particularly CES and UGT1A1. nih.govnih.gov For instance, variations in the UGT1A1 gene, such as the UGT1A128 allele, are associated with reduced glucuronidation of SN-38, leading to higher systemic exposure to the active metabolite and increased toxicity. nih.gov Preclinical animal models, including those with specific genetic knockouts, are valuable tools for investigating the impact of these genetic differences on irinotecan metabolism and response. mdpi.comnih.gov

Investigation of Drug Transport Mechanisms at Cellular and Subcellular Levels

The movement of irinotecan and its metabolites across cell membranes is another critical determinant of its pharmacological activity and toxicity profile. This process is mediated by a variety of uptake and efflux transporters.

Several members of the ATP-binding cassette (ABC) transporter family are involved in the efflux of irinotecan and its metabolites from cells. These include ABCB1 (P-glycoprotein), ABCC1, ABCC2, and ABCG2 (breast cancer resistance protein). researchgate.netusuhs.edu These transporters are expressed in key tissues such as the liver, intestine, and at the blood-brain barrier, and they play a significant role in limiting the cellular accumulation and promoting the excretion of irinotecan and SN-38. nih.govnih.gov For example, ABCB1 and ABCC2 are involved in the biliary excretion of irinotecan and its metabolites. pharmgkb.org Genetic polymorphisms in the genes encoding these transporters can alter their expression and function, leading to variability in drug disposition and response. researchgate.netnih.gov

In contrast to efflux transporters, uptake transporters facilitate the entry of drugs into cells. The organic anion transporting polypeptide 1B1 (SLCO1B1) is an uptake transporter that has been implicated in the transport of SN-38. pharmgkb.org

Table 2: Key Transporters in Irinotecan Disposition

| Transporter Family | Specific Transporter(s) | Role in Irinotecan/Metabolite Transport |

| ATP-binding cassette (ABC) | ABCB1 (P-gp), ABCC1, ABCC2, ABCG2 | Efflux of irinotecan and its metabolites from cells. researchgate.netusuhs.edunih.gov |

| Solute carrier (SLC) | SLCO1B1 | Uptake of SN-38 into cells. pharmgkb.org |

While specific studies detailing the use of Irinotecan-d10 Hydrochloride in membrane permeability assays were not prevalent in the search results, the principle of using deuterated compounds as probes in such studies is well-established. In these experiments, the deuterated compound serves as a tracer to measure the rate and extent of drug transport across cellular or artificial membranes. For example, in situ intestinal perfusion studies in rats have been used to determine the intestinal permeability of irinotecan and the impact of P-glycoprotein inhibitors on this process. nih.gov The use of a labeled standard like Irinotecan-d10 Hydrochloride in such studies would enhance the accuracy of quantifying the parent drug and its metabolites, providing a clearer understanding of membrane transport kinetics.

Mechanistic Studies of Irinotecan Action in Cell Culture Models

The cytotoxic effect of irinotecan is primarily exerted by its active metabolite, SN-38. Understanding how SN-38 interacts with cellular machinery and the subsequent cellular responses is crucial for optimizing its therapeutic potential.

Irinotecan's therapeutic action is initiated by its conversion to the more potent metabolite, SN-38. This active compound targets DNA topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA torsional strain during replication and transcription. nih.govnih.gov The primary mechanism involves the formation of a stable ternary complex composed of SN-38, Top1, and DNA. researchgate.net

Normally, Top1 creates transient single-strand breaks in the DNA to allow the strands to unwind, after which it religates the break. nih.gov SN-38 intervenes in this process by binding to the Top1-DNA complex, which physically prevents the enzyme from resealing the single-strand break it has created. researchgate.netmdpi.com This stabilized "cleavable complex" becomes a significant lesion. When an advancing DNA replication fork collides with this complex, the transient single-strand break is converted into a permanent and lethal DNA double-strand break. researchgate.netresearchgate.net This irreversible DNA damage ultimately triggers cell cycle arrest, typically in the S and G2 phases, and initiates apoptosis (programmed cell death). nih.govnih.gov

| Step | Description | Key Molecules Involved | Outcome | Reference |

|---|---|---|---|---|

| 1. Drug Activation | The prodrug Irinotecan is hydrolyzed by carboxylesterase enzymes into its active metabolite, SN-38. | Irinotecan, Carboxylesterase, SN-38 | Generation of the pharmacologically active compound. | researchgate.net |

| 2. Target Engagement | SN-38 binds to the complex formed between DNA Topoisomerase I and nuclear DNA. | SN-38, Topoisomerase I (Top1), DNA | Initial drug-target interaction. | researchgate.net |

| 3. Complex Stabilization | The binding of SN-38 stabilizes the "cleavable complex," preventing Top1 from religating the DNA strand. | SN-38-Top1-DNA ternary complex | Persistence of a single-strand DNA break. | nih.govmdpi.com |

| 4. Lesion Conversion | The collision of a DNA replication fork with the stabilized ternary complex converts the single-strand break into a double-strand break. | Replication machinery (e.g., DNA polymerase) | Formation of cytotoxic, irreversible DNA double-strand breaks. | researchgate.netresearchgate.net |

| 5. Cellular Response | The accumulation of DNA double-strand breaks triggers cell cycle arrest and apoptosis. | Damage sensors, cell cycle regulators, caspases | Cancer cell death. | nih.gov |

Following the irinotecan-induced formation of DNA double-strand breaks, cells activate complex DNA damage response (DDR) pathways. These responses can be broadly categorized as p53-dependent or p53-independent, as the tumor suppressor protein p53 is a central regulator of the DDR.

In cells with functional (wild-type) p53, DNA damage leads to the stabilization and activation of p53. Activated p53 functions as a transcription factor, inducing genes that mediate cell cycle arrest, such as CDKN1A (which encodes the protein p21). nih.gov This p21-dependent cell cycle blockage, often in the S phase, provides time for the cell to attempt DNA repair. biorxiv.org If the damage is too extensive to be repaired, p53 can trigger apoptosis, thereby eliminating the damaged cell. nih.govbiorxiv.org Studies in HCT116 colorectal cancer cells have shown that irinotecan specifically upregulates certain p53-dependent transcripts, such as toll-like receptor 3 (TLR3), suggesting a drug-specific immune-promoting effect. nih.gov

However, the ability of irinotecan to induce DNA damage is not contingent on p53 status. nih.gov In cancer cells where p53 is mutated or absent—a common occurrence in many tumors—p53-independent pathways are activated. Even in the absence of p53, cells can still recognize DNA damage and attempt to halt cell cycle progression through other mechanisms. biorxiv.org Research has shown that the DNA damage itself, measured by markers like γH2AX, occurs regardless of p53 function. nih.gov Some studies suggest that irinotecan may induce cell death in a p53-independent manner through the upregulation of pro-apoptotic proteins like Bax and Bak. Interestingly, the loss of the cell cycle inhibitor p21, which can be regulated independently of p53, has been shown to enhance the DNA damaging effects of irinotecan in preclinical models. nih.gov

| Feature | p53-Dependent Response | p53-Independent Response | Reference |

|---|---|---|---|

| Initiating Signal | DNA double-strand breaks | DNA double-strand breaks | nih.govnih.gov |

| Key Mediator | Activated p53 protein | Alternative damage sensors (e.g., ATM/ATR kinases) | biorxiv.orgnih.gov |

| Cell Cycle Arrest | Primarily mediated by p21, leading to G1/S or S-phase arrest. | Can still occur, though mechanisms may differ. | nih.govbiorxiv.org |

| Apoptosis Induction | p53 transactivates pro-apoptotic genes (e.g., PUMA, Noxa). | Can be mediated by other factors, such as Bax and Bak. | nih.gov |

| Drug Efficacy | Functional p53 can enhance sensitivity to irinotecan by promoting apoptosis. | Irinotecan remains cytotoxic, but the threshold for apoptosis may be higher. | biorxiv.org |

Mechanisms of Acquired and Intrinsic Resistance in Preclinical Models

A significant challenge in cancer therapy is the development of drug resistance. In preclinical cell culture models, resistance to irinotecan can arise from various molecular and adaptive changes that allow cancer cells to evade the drug's cytotoxic effects.

One of the most direct mechanisms of resistance involves alterations to the drug's target, Topoisomerase I. Preclinical studies have identified several key changes in irinotecan-resistant cell lines:

Reduced Topoisomerase I Expression: A straightforward mechanism of resistance is the simple downregulation of Top1 protein levels. With less of the target enzyme present, the cytotoxic potential of SN-38 is diminished. researchgate.net

Mutations in the TOP1 Gene: Structural alterations in the Top1 enzyme resulting from mutations can impair the binding of SN-38 or facilitate the religation of the DNA strand even in the presence of the drug. researchgate.net

Enhanced DNA Repair: Cancer cells can upregulate DNA repair pathways to more efficiently fix the double-strand breaks caused by irinotecan, thereby mitigating its lethal effects. researchgate.netnih.gov

Mutations in Top1 Cleavage Sites: A novel mechanism of acquired resistance has been identified where, under the pressure of treatment, cancer cells gradually accumulate mutations in non-coding regions of the genome that serve as Top1 cleavage sites. The repair of drug-induced DNA breaks can revert cleavage-sensitive sequences to cleavage-resistant ones, effectively reducing the number of sites where the drug can cause damage upon subsequent exposures. researchgate.net

Cancer cells can develop resistance by activating pro-survival signaling pathways and altering gene expression programs that counteract the drug's effects. This adaptive resistance is a dynamic process. Key pathways implicated in irinotecan resistance include:

NF-κB Pathway Activation: The transcription factor Nuclear Factor-kappa B (NF-κB) is a critical regulator of cell survival. DNA damage induced by irinotecan can lead to the activation of the NF-κB pathway, which in turn upregulates anti-apoptotic genes, thereby suppressing programmed cell death and promoting resistance. researchgate.net

Upregulation of Stemness Factors: Studies have shown that irinotecan treatment can paradoxically increase the expression of genes associated with cancer stem cells, such as Sox2, Snail, Slug, and Oct4. This may promote the survival of a subpopulation of cells with enhanced self-renewal and resistance capabilities, potentially leading to tumor relapse.

Activation of Pro-Survival Signaling: The Hippo pathway effector YAP (Yes-associated protein) has also been implicated in colorectal cancer invasion, metastasis, and drug resistance, representing another adaptive mechanism that cancer cells can exploit.

| Pathway/Factor | Role in Resistance | Mechanism | Reference |

|---|---|---|---|

| NF-κB | Promotes cell survival | Activated by DNA damage; upregulates the expression of anti-apoptotic proteins, preventing cell death. | researchgate.net |

| Sox2, Snail, Slug, Oct4 | Increases cancer stem cell properties | Expression is increased by irinotecan, potentially enriching the tumor with a drug-resistant, self-renewing cell population. | |

| YAP (Hippo Pathway) | Promotes invasion and survival | Activation of YAP signaling is linked to colorectal cancer progression and may contribute to chemoresistance. |

Increasing evidence points to metabolic reprogramming as a key feature of chemoresistant cancer cells. nih.gov Alterations in lipid metabolism are particularly significant. Stearoyl-CoA desaturase 1 (SCD1) is a critical enzyme that converts saturated fatty acids into monounsaturated fatty acids, which are essential for cell membrane synthesis and signaling. Overexpression of SCD1 has been linked to cancer progression and chemoresistance in various cancer types.

Specifically in the context of irinotecan, studies in colon cancer models have shown that irinotecan-resistant cells exhibit higher levels of SCD1. In these resistant cells, SCD1 was found to directly regulate the expression of ALDH1A1, a well-known cancer stem cell biomarker. This link between SCD1, lipid metabolism, and the cancer stem cell phenotype provides a metabolic basis for irinotecan resistance, suggesting that the altered metabolic state supports the survival and proliferation of the most resilient cells within a tumor.

Homologous Recombination Repair and DNA Cleavage Site Mutations in Resistance Evolution

Preclinical investigations have identified homologous recombination (HR) repair and mutations at topoisomerase-1 (Top1) DNA cleavage sites as crucial mechanisms in the development of resistance to irinotecan. biorxiv.orgnih.gov Irinotecan's active metabolite, SN-38, functions by trapping Top1 on the DNA, leading to single-strand breaks that can convert to cytotoxic double-strand breaks (DSBs). biorxiv.orgnih.gov

A novel mechanism of resistance involves the active generation of mutations within the non-coding regions of the genome at these Top1 cleavage sites. biorxiv.orgnih.govbiorxiv.org Cancer cells surprisingly exhibit a higher number of these cleavage sites compared to the reference genome, potentially explaining their heightened sensitivity to irinotecan. nih.govnih.gov Following initial exposure to the drug, the homologous recombination repair of DSBs at these specific sites can revert the cleavage-sensitive sequences back to cleavage-resistant "normal" sequences found in the reference genome. biorxiv.orgnih.gov This process leads to a gradual accumulation of mutations that reduce the likelihood of DSB formation upon subsequent irinotecan treatments, thereby conferring resistance. biorxiv.orgnih.govbiorxiv.org This active generation of mutations at a large number of target sites, guided by Top1 itself, accelerates the development of resistance. nih.govbiorxiv.org

This mechanism helps to explain the clinical observation of dose escalation being necessary to overcome emerging resistance. nih.govbiorxiv.org Rather than selecting for pre-existing resistant cells, this model suggests that resistance evolves de novo through the process of DNA repair following drug-induced damage. nih.govresearchgate.net

Exploration of Combination Modalities in Preclinical Settings

To counteract resistance and enhance the therapeutic efficacy of irinotecan, preclinical research has extensively explored its use in combination with other therapeutic agents. These strategies aim to synergistically target cancer cells through multiple mechanisms or to favorably modulate irinotecan's metabolism.

Synergistic Interactions with Other Therapeutic Agents in In Vitro and In Vivo Preclinical Models

The combination of irinotecan with various classes of drugs has demonstrated significant synergistic effects in preclinical models, providing a strong rationale for their clinical evaluation.

5-fluorouracil (5-FU) and Oxaliplatin (B1677828): The combination of irinotecan with 5-FU and oxaliplatin is a well-established regimen. nih.govbmj.com Preclinical studies have shown that the sequential administration of irinotecan and 5-FU can lead to synergistic activity, with the effect being optimized by extending the duration of 5-FU exposure and minimizing the interval between the administration of the two drugs. nih.gov The co-delivery of irinotecan and oxaliplatin in liposomal formulations has been shown to enhance cytotoxicity in colorectal cancer cell lines and exhibit superior anti-tumor activity in mouse models compared to the individual drugs. nih.gov In pancreatic cancer models, the triple combination of lurbinectedin (B608698), irinotecan, and 5-FU demonstrated highly efficient and synergistic killing of cancer cells. mdpi.comnih.govbiorxiv.org

HSP90 Inhibitors: Heat shock protein 90 (HSP90) is a molecular chaperone that plays a critical role in the stability and function of many oncoproteins. nih.gov Inhibition of HSP90 has been investigated as a strategy to overcome drug resistance. nih.govresearchgate.net Preclinical studies have shown that combining HSP90 inhibitors with chemotherapy can lead to synergistic anti-cancer effects. nih.gov

ATM Inhibitors: Ataxia-telangiectasia mutated (ATM) kinase is a central player in the DNA damage response (DDR) to double-strand breaks. nih.govresearchgate.netnih.gov The combination of the ATM inhibitor AZD0156 with irinotecan has been evaluated in preclinical models of colorectal cancer. nih.govresearchgate.netnih.gov These studies showed that the combination enhanced anti-proliferative effects and increased G2/M cell cycle arrest compared to either agent alone. nih.govnih.gov In some patient-derived xenograft (PDX) models, the combination of AZD0156 and irinotecan resulted in greater tumor growth inhibition and even tumor regression compared to single-agent treatments. nih.gov The variability in response across different models suggests that the DDR mutation profile of a tumor may influence its sensitivity to this combination. nih.govnih.gov Similarly, ATR inhibitors have shown synergistic effects with topoisomerase I inhibitors like irinotecan in preclinical models. mdpi.com

Glucose Transporter Inhibitors: Altered glucose metabolism is a hallmark of cancer and has been linked to chemoresistance. nih.gov Preclinical studies in colorectal cancer have shown that high glucose levels can confer resistance to irinotecan by mitigating both apoptosis and necroptosis. nih.gov The glucose metabolites ATP and pyruvate (B1213749) were found to have divergent roles; ATP prevented irinotecan-induced apoptosis and promoted cell proliferation, while pyruvate attenuated necroptosis. nih.gov These findings suggest that targeting glucose metabolism could be a viable strategy to overcome irinotecan resistance.

Table 1: Preclinical Studies of Irinotecan Combination Therapies

| Combination Agent | Cancer Model | Key Findings | Reference(s) |

|---|---|---|---|

| 5-Fluorouracil | Colorectal Cancer | Sequential administration shows synergistic activity. | nih.gov |

| Oxaliplatin | Colorectal Cancer | Co-loaded liposomes enhance cytotoxicity and anti-tumor activity. | nih.gov |

| 5-FU & Oxaliplatin | Pancreatic Cancer | Triple combination with lurbinectedin results in synergistic killing. | mdpi.comnih.govbiorxiv.org |

| ATM Inhibitor (AZD0156) | Colorectal Cancer | Enhanced anti-proliferative effects and tumor growth inhibition. | nih.govresearchgate.netnih.gov |

| Glucose Metabolism | Colorectal Cancer | High glucose confers resistance; metabolites have divergent roles. | nih.gov |

Biomodulation of Irinotecan Metabolism for Enhanced Efficacy in Preclinical Models

A key strategy to enhance the therapeutic index of irinotecan involves modulating its metabolism to increase the exposure of the active metabolite, SN-38, while potentially reducing toxicity.

The primary detoxification pathway for SN-38 is glucuronidation, a process mainly catalyzed by the enzyme UGT1A1, which converts SN-38 into the inactive SN-38 glucuronide (SN-38G). pharmgkb.org Inhibition of this process is a major focus of preclinical research to boost irinotecan's efficacy. nih.govresearchgate.netdocumentsdelivered.com

In vitro studies using human liver microsomes have demonstrated that certain natural compounds can significantly inhibit the formation of SN-38G. nih.govresearchgate.netdocumentsdelivered.com For instance, an extract from white willow bark was shown to decrease SN-38G formation by over 80% while increasing SN-38 levels by 128%. nih.govdocumentsdelivered.com Specific components of this extract, such as tannic acid and beta-pentagalloyl glucose, also demonstrated potent inhibition of SN-38 glucuronidation. nih.govdocumentsdelivered.com These findings suggest that co-administration of such inhibitors could increase the potency of irinotecan by elevating the concentration of its active metabolite, SN-38. nih.govresearchgate.netdocumentsdelivered.com

Another aspect of biomodulation involves the transport of irinotecan and its metabolites. P-glycoprotein (P-gp) plays a significant role in the intestinal and biliary transport of irinotecan and SN-38. nih.gov Preclinical studies have shown that inhibiting P-gp with agents like quercetin (B1663063) can increase the oral bioavailability of irinotecan and reduce the elimination of both irinotecan and SN-38 in bile, suggesting a potential strategy to enhance efficacy and reduce toxicity. nih.gov

Table 2: Preclinical Studies on the Biomodulation of Irinotecan Metabolism

| Modulator | Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| White Willow Bark Extract | Inhibition of SN-38 Glucuronidation | >80% decrease in SN-38G, 128% increase in SN-38. | nih.govdocumentsdelivered.com |

| Tannic Acid | Inhibition of SN-38 Glucuronidation | 75% decrease in SN-38G, 130% increase in SN-38. | nih.govdocumentsdelivered.com |

| Beta-pentagalloyl glucose | Inhibition of SN-38 Glucuronidation | 70% decrease in SN-38G, 20% increase in SN-38. | nih.govdocumentsdelivered.com |

| Quercetin | P-glycoprotein Inhibition | Increased oral bioavailability of irinotecan. | nih.gov |

Emerging Research Frontiers and Methodological Innovations Utilizing Irinotecan D10 Hydrochloride

Advanced In Vitro Models for Predictive Preclinical Research

The development of sophisticated in vitro models that more accurately mimic human physiology is revolutionizing preclinical drug evaluation. Irinotecan-d10 Hydrochloride is instrumental in these systems for quantifying drug penetration, metabolism, and efficacy.

Patient-Derived Organoids (PDOs): PDOs, or tumoroids, are three-dimensional (3D) cultures grown from a patient's own tumor cells that faithfully recapitulate many histological and molecular features of the original tumor. nih.gov They have emerged as a powerful tool for predicting patient responses to chemotherapy. nih.govresearchgate.net Multiple studies have demonstrated that the sensitivity of patient-derived tumor organoids (PDTOs) to Irinotecan (B1672180) correlates well with clinical outcomes in patients with colorectal and rectal cancers. researchgate.netecancer.orgnih.gov In one prospective clinical trial, an organoid-based test correctly predicted the response to Irinotecan in 80% of patients with metastatic colorectal cancer. ecancer.orgthe-scientist.com The ability to generate and screen these organoids within a few weeks represents a significant improvement over older methods. ecancer.org

| Organoid Study Overview | Cancer Type | Key Finding | Citation |

| Prospective Clinical Trial | Metastatic Colorectal Cancer | Organoid-based test predicted Irinotecan response in 80% of patients. | ecancer.org |

| Neoadjuvant Chemoradiotherapy Study | Locally Advanced Rectal Cancer | Irinotecan sensitivity in PDTOs was associated with better clinical responses and survival. | researchgate.netnih.gov |

| High-Throughput Screening | Refractory Solid Tumors | PDOs used to select chemotherapy regimens for patients who have progressed on other treatments. | nih.gov |

Microphysiological Systems and Organ-on-a-Chip (OoC): Organ-on-a-chip platforms use microfluidic technology to create 3D microenvironments that simulate the architecture and function of human organs. nih.govnih.gov These systems allow for the study of drug toxicity and efficacy in a more physiologically relevant context than traditional 2D cell cultures. nih.gov For example, a "liver-on-a-chip" model has been used to test the toxicity of anticancer drugs and their metabolites. nih.gov These platforms provide a powerful tool for the rapid and reliable evaluation of cancer drugs like Irinotecan by enabling real-time analysis and mimicking complex biological processes, such as the flow of fluids and mechanical forces within the body. nih.govyoutube.com

Advanced 3D Spheroid Cultures: Multicellular tumor spheroids (MCTS) are 3D cell aggregates that mimic the microenvironment of small, avascular tumors. A method using serial trypsinization combined with nanoflow liquid chromatography-tandem mass spectrometry (nLC-MS/MS) has been developed to study the spatial distribution of Irinotecan and SN-38 within these spheroids. nih.gov This technique revealed that Irinotecan penetrates the spheroid in a time-dependent manner, accumulating in the core, while the active metabolite SN-38 was more abundant in the outer, proliferative regions. nih.gov

Development of Novel Analytical Strategies for Subcellular Localization and Interaction Studies of Irinotecan and its Metabolites

Understanding where a drug and its metabolites accumulate within cells and tissues is crucial for elucidating their mechanisms of action and resistance. Irinotecan-d10 Hydrochloride is a key tool in the analytical methods developed for these precise localization studies.

One innovative approach combines the use of 3D multicellular tumor spheroids (MCTS) with a sensitive nLC-MS/MS method to quantify Irinotecan and SN-38 in different regions of the spheroid. nih.gov This allows for a spatially specific analysis of drug penetration and metabolic activation. Research has shown that the parent drug, Irinotecan, tends to accumulate in the core of the MCTS over time, whereas the more potent metabolite, SN-38, is found in higher concentrations in the outer, more proliferative cell layers. nih.gov This differential distribution highlights the importance of localized metabolic activity.

Another powerful technique for visualizing drug distribution is MALDI mass spectrometry imaging (MSI). nih.gov This method has been used to map the presence of Irinotecan and SN-38 directly in tissue sections from mouse cancer models. nih.gov Such studies have provided in-depth information on drug quantities in both tumor and normal tissues, revealing, for example, that while the prodrug Irinotecan was detected in tumors, the active metabolite SN-38 was often not. nih.gov By superimposing the MALDI data with immunohistochemistry for blood vessel markers, researchers can correlate drug distribution with vascularization, indicating that access to the tumor often occurs through extravasation from microvessels. nih.gov

Furthermore, studies investigating the transport mechanisms of Irinotecan and its metabolites use membrane vesicle assays. In these systems, the role of specific transporter proteins is assessed by measuring the uptake of the compounds into vesicles. nih.gov The precise quantification required for these kinetic studies often relies on LC-MS/MS, where a deuterated internal standard like Irinotecan-d10 ensures accuracy. nih.gov

Potential for Irinotecan-d10 Hydrochloride in Quantifying Novel Irinotecan Derivatives and Prodrugs in Early-Stage Drug Discovery

The robust and validated use of Irinotecan-d10 Hydrochloride as an internal standard for quantifying Irinotecan and its primary metabolites provides a strong foundation for its application in early-stage drug discovery involving new derivatives and prodrugs. caymanchem.comnih.gov

In the development of novel drug delivery systems, such as liposomal formulations or polymeric micelles, it is essential to accurately measure the concentration of the encapsulated drug. mdpi.comscienceopen.com Analytical methods, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), are developed and validated for this purpose. nih.govnih.govresearchgate.netnih.gov In these methods, Irinotecan-d10 serves as the ideal internal standard due to its chemical similarity and distinct mass, which allows it to correct for variations during sample preparation and analysis. nih.gov

This principle extends directly to the preclinical evaluation of new Irinotecan derivatives or prodrugs. During early-stage discovery, a specific deuterated standard for the novel compound may not be available. Because Irinotecan-d10 has nearly identical physicochemical properties to Irinotecan and its closely related analogs, it can be used as a surrogate internal standard to achieve reliable semi-quantitative or even fully quantitative analysis of these new chemical entities. This accelerates the research process by enabling early pharmacokinetic and metabolic profiling without the immediate need for custom synthesis of a new labeled standard.

The table below summarizes the linearity of various analytical methods developed for Irinotecan, which rely on such standards for accuracy.

| Analytical Method | Analyte(s) | Linear Concentration Range | Citation |

| UPLC-MS/MS | Irinotecan | 5–1000 ng/mL | nih.gov |

| UPLC-MS/MS | SN-38, SN-38G | 0.5–100 ng/mL | nih.gov |

| LC-MS/MS | Irinotecan | 5–10,000 ng/mL | nih.gov |

| LC-MS/MS | SN-38 | 5–1000 ng/mL | nih.gov |

| LC-MS/MS | SN-38G | 8–1000 ng/mL | nih.gov |

| HPLC | Irinotecan | 0.46875–15 µg/mL | mdpi.com |

By leveraging an established and reliable internal standard like Irinotecan-d10 Hydrochloride, researchers can more efficiently screen and characterize novel Irinotecan-based therapeutic candidates, facilitating their progression through the drug development pipeline.

Q & A

Basic Research Questions

Q. How is Irinotecan-d10 Hydrochloride identified and distinguished from its non-deuterated counterpart in analytical settings?

- Methodological Answer : Identification involves a combination of infrared (IR) absorption spectroscopy to confirm structural integrity, chromatographic retention time matching using HPLC with a mobile phase of acetonitrile/methanol/phosphate buffer (17:24:59, pH 3.65 ± 0.15), and chloride ion verification via general tests . The deuterated form is distinguished by its isotopic pattern in mass spectrometry (e.g., +10 mass units) and absence of R-enantiomer peaks (NMT 0.15%) in chiral separations .

Q. What are the recommended storage conditions for Irinotecan-d10 Hydrochloride to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at controlled room temperature (20–25°C). Stability is maintained by limiting water content to 7.0–9.0% (via Karl Fischer titration) and ensuring microbial counts ≤1000 CFU/g (aerobic) and ≤100 CFU/g (yeast/mold) through USP 〈61〉 and 〈62〉 protocols .

Q. Why is Irinotecan-d10 Hydrochloride used as an internal standard in quantitative analyses?

- Methodological Answer : Its deuterated structure minimizes matrix effects in LC-MS/MS by providing near-identical chromatographic behavior to non-deuterated irinotecan while enabling distinct mass transitions (e.g., m/z 633.20 vs. 623.14). This ensures accurate correction for extraction efficiency and ionization variability in biological matrices like plasma or urine .

Advanced Research Questions

Q. How can researchers optimize chromatographic conditions to separate Irinotecan-d10 Hydrochloride from its related compounds during impurity profiling?

- Methodological Answer : Use Organic Impurities Procedure 1 (for synthetically derived material) with a mobile phase of phosphate buffer/methanol/acetonitrile (59:24:17) and a C18 column. Adjust pH to 3.65 ± 0.15 to resolve critical impurities like Related Compound B (RRT 0.55) and C (RRT 0.60). System suitability requires a resolution ≥2.0 between enantiomers and a sensitivity solution confirming detection limits .

Q. What methodologies are employed to validate the deuterium incorporation in Irinotecan-d10 Hydrochloride and ensure isotopic purity?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the +10 Da shift and isotopic abundance (e.g., ≥95% deuterium at specified positions). Nuclear magnetic resonance (NMR) verifies the absence of protonated analogs. Certificates of Analysis (COA) from suppliers should include isotopic purity data validated via LC-MS/MS with MRM transitions specific to deuterated fragments .

Q. How do researchers address discrepancies in quantifying Irinotecan using Irinotecan-d10 Hydrochloride as an internal standard across different biological matrices?

- Methodological Answer : Matrix-specific calibration is critical. For example, in urine vs. plasma, optimize solid-phase extraction (e.g., MCX cartridges for urine vs. HLB for plasma) and select distinct MRM transitions to avoid interference from matrix-specific metabolites. Validate recovery rates (85–115%) and precision (CV ≤15%) in each matrix .

Q. What considerations are critical when designing pharmacokinetic studies using Irinotecan-d10 Hydrochloride to account for metabolic interconversion?

- Methodological Answer : Monitor the interconversion between irinotecan and its active metabolite SN-38. Use a deuterated SN-38 internal standard (e.g., SN-38-d3) to correct for hydrolysis variability. Employ tandem MS methods with time-segmented MRM to quantify parent drug and metabolites simultaneously, ensuring linearity across expected concentrations .

Q. How should researchers adjust mobile phase parameters in HPLC assays to achieve optimal resolution of Irinotecan-d10 Hydrochloride enantiomers?

- Methodological Answer : For enantiomeric separation, use a chiral column (e.g., cellulose-based) with a mobile phase containing 1-octanesulfonic acid (1.8 g/L) to enhance ion-pairing. Adjust acetonitrile/methanol ratios (17:24) and pH (3.65 ± 0.15) to achieve baseline separation (R ≥1.5). Validate using USP reference standards for S- and R-enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.